molecular formula C6H8ClN3 B7950069 (4-Chloro-5-methylpyrimidin-2-yl)methanamine

(4-Chloro-5-methylpyrimidin-2-yl)methanamine

Cat. No.: B7950069
M. Wt: 157.60 g/mol
InChI Key: JZCLEAMNOIPCPV-UHFFFAOYSA-N
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Description

(4-Chloro-5-methylpyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methylpyrimidin-2-yl)methanamine typically involves the reaction of 4-chloro-5-methylpyrimidine with methanamine. One common method involves the use of a solvent such as ethanol, where the reactants are combined and heated under reflux conditions to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methylpyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Chloro-5-methylpyrimidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-5-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-5-methylpyrimidin-2-yl)methanamine is unique due to the presence of both a chlorine atom and a methyl group on the pyrimidine ring

Properties

IUPAC Name

(4-chloro-5-methylpyrimidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-3-9-5(2-8)10-6(4)7/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCLEAMNOIPCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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